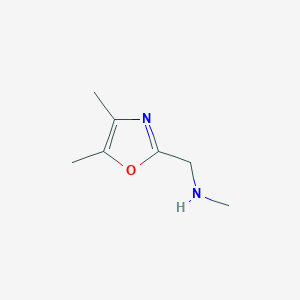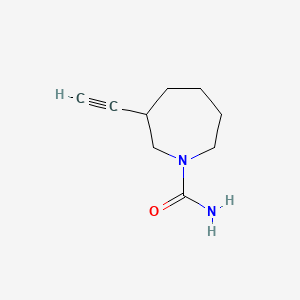
3-Ethynylazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynylazepane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It belongs to the class of cyclic amides and is characterized by the presence of an ethynyl group attached to the azepane ring
準備方法
The synthesis of 3-Ethynylazepane-1-carboxamide typically involves the reaction of azepane derivatives with ethynylating agents under controlled conditions. One common synthetic route includes the use of ethynyl bromide and azepane-1-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
3-Ethynylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethynyl group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Ethynylazepane-1-carboxamide has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Ethynylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their function .
類似化合物との比較
3-Ethynylazepane-1-carboxamide can be compared with other similar compounds, such as:
Azepane-1-carboxamide: Lacks the ethynyl group, resulting in different chemical and biological properties.
3-Ethynylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in reactivity and applications.
3-Ethynylhexahydroazepine-1-carboxamide:
The uniqueness of this compound lies in its specific ring structure and the presence of the ethynyl group, which confer distinct properties and applications compared to its analogs.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-ethynylazepane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-8-5-3-4-6-11(7-8)9(10)12/h1,8H,3-7H2,(H2,10,12) |
InChIキー |
UUPXSICKCXUVOJ-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCCCN(C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
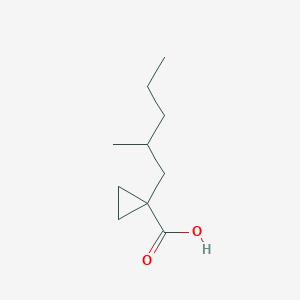
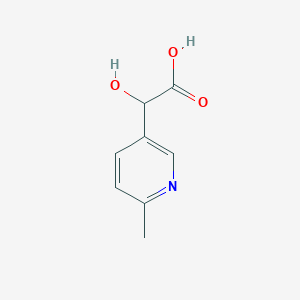
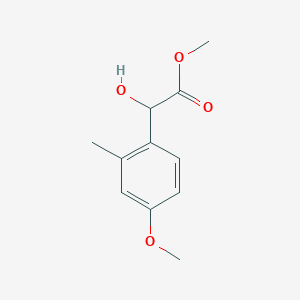
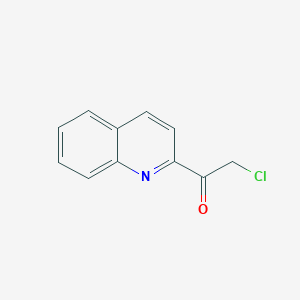
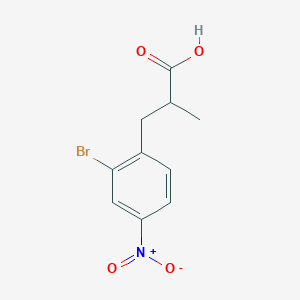
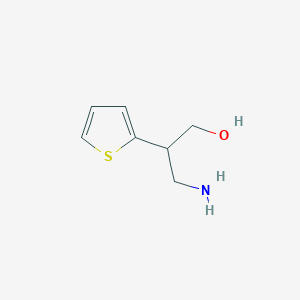
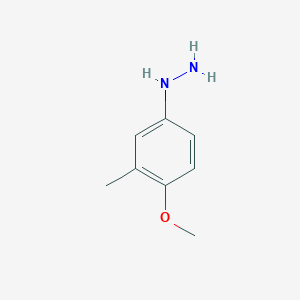
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
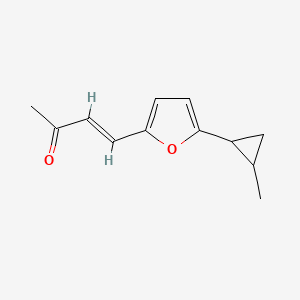
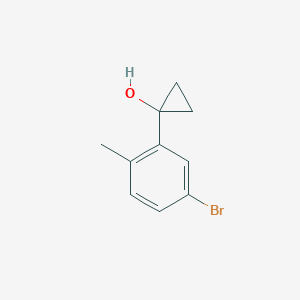
aminehydrochloride](/img/structure/B15321263.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
